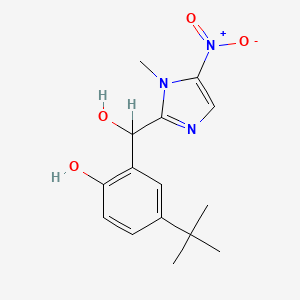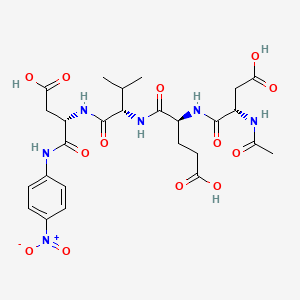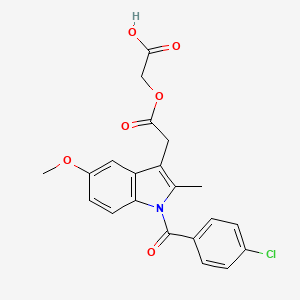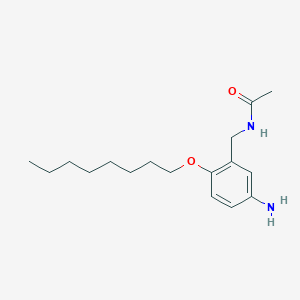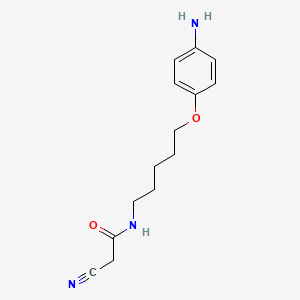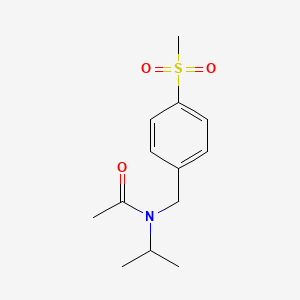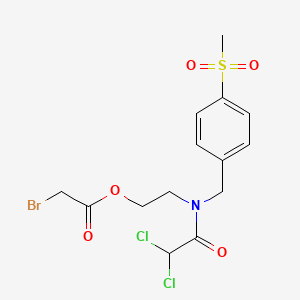
Aerothionin
説明
Aerothionin is a bromotyrosine derivative with antimycobacterial activity . It is isolated from the marine demosponge Aplysina cavernicola .
Synthesis Analysis
Aerothionin has been synthesized as potential antimycobacterial agents . It has also been used in the study of anti-tumor activity .Molecular Structure Analysis
The molecular formula of Aerothionin is C24H26Br4N4O8 . For more detailed structural analysis, high-resolution structures and molecular dynamic simulations can be used .Chemical Reactions Analysis
Aerothionin has shown significant anti-tumor activity. It diminished the viability of pheochromocytoma cell lines significantly from a concentration of 25 µM under normoxic and hypoxic conditions . It also displayed cytotoxic activity towards cervical cancer (HeLa) and breast cancer (MCF-7) cells .Physical And Chemical Properties Analysis
Aerothionin has a molecular weight of 818.1 . It has a density of 2.1±0.1 g/cm3, and a molar refractivity of 155.1±0.5 cm3 .科学的研究の応用
Anti-Tumor Activity
Aerothionin has shown promise as an anti-tumor agent, particularly against pheochromocytomas, which are rare tumors of the adrenal gland. It has been observed to affect cell viability and proliferation under both normoxic and hypoxic conditions, suggesting its potential in cancer therapy with acceptable toxicity on normal tissue cells .
Cytotoxicity Against Cancer Cells
Studies have demonstrated Aerothionin’s potent cytotoxic activity against certain cancer cell lines, such as HeLa cells, which are derived from cervical cancer. This indicates its potential use in developing treatments that target cancer cells while sparing normal cells .
Anti-Migratory Activity
Aerothionin has also been found to exhibit anti-migratory activity against human breast cancer cell lines, which could be significant in preventing the spread of cancer to other parts of the body .
Endothelial Cell Research
Research involving mouse endothelial cell lines and primary human umbilical vein endothelial cells (HUVECs) has explored the dose-dependent effects of Aerothionin, contributing to our understanding of vascular biology and potentially angiogenesis-related disorders .
Synthesis and Stereochemistry
The total synthesis of Aerothionin has been achieved, which is crucial for studying its structure-activity relationship and for producing it in quantities sufficient for research and potential therapeutic applications .
作用機序
Target of Action
Aerothionin has been found to exhibit significant activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis . It also shows anti-tumor activity on mouse pheochromocytoma cells
Mode of Action
It is known to diminish the viability of pheochromocytoma cell lines significantly . It also exhibits antimycobacterial activity, suggesting it may interact with key proteins or enzymes in the Mycobacterium tuberculosis .
Biochemical Pathways
Its observed effects on cell viability suggest that it may interfere with cellular proliferation and survival pathways .
Result of Action
Aerothionin has been found to significantly reduce the viability of pheochromocytoma cell lines . It also shows activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis, suggesting it may have potential as an antimycobacterial agent .
特性
IUPAC Name |
7,9-dibromo-N-[4-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWQSQOWGBUSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Br4N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951364 | |
| Record name | N,N'-(Butane-1,4-diyl)bis(7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Aerothionin | |
CAS RN |
28714-26-3 | |
| Record name | N,N'-(Butane-1,4-diyl)bis(7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Aerothionin?
A1: Aerothionin has a molecular formula of C11H7Br4NO3 and a molecular weight of 536.83 g/mol. []
Q2: What spectroscopic data is available for Aerothionin?
A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS) for Aerothionin's structural elucidation and identification. [, , , , , ]
Q3: What is the primary biological activity associated with Aerothionin?
A3: Aerothionin exhibits potent anti-tumor activity, particularly against mouse pheochromocytoma cells (MPC and MTT). [] Additionally, it displays antimycobacterial activity, inhibiting the growth of multidrug-resistant Mycobacterium tuberculosis strains. []
Q4: How does Aerothionin exert its anti-tumor effects?
A4: Aerothionin significantly reduces the viability of pheochromocytoma cell lines under both normoxic and hypoxic conditions. [] It also inhibits cell proliferation and effectively reduces the growth of 3D-pheochromocytoma cell spheroids. []
Q5: What is the mechanism of action of Aerothionin against Mycobacterium tuberculosis?
A5: While the exact mechanism is not fully elucidated, Aerothionin effectively inhibits the growth of various drug-resistant Mycobacterium tuberculosis strains, suggesting a potentially novel mode of action. []
Q6: Does Aerothionin exhibit any activity against other Mycobacterium species?
A6: Yes, Aerothionin demonstrates activity against Mycobacterium kansasii, Mycobacterium scrofulaceum, and Mycobacterium avium, albeit at higher concentrations compared to Mycobacterium tuberculosis. []
Q7: Does Aerothionin display any other biological activities?
A7: Aerothionin shows moderate cytotoxicity against the HeLa cell line [] and has been investigated for its acetylcholinesterase-inhibiting activity. [] It has also shown inhibitory potential against α-Synuclein aggregation. []
Q8: How does the structure of Aerothionin contribute to its biological activity?
A8: While specific structure-activity relationship (SAR) studies on Aerothionin are limited, research suggests the presence of the brominated spirocyclohexadienylisoxazole core structure as essential for its biological activities. [, , , ] Further research is needed to elucidate the impact of specific structural modifications on its potency and selectivity.
Q9: What is the ecological role of Aerothionin in sponges?
A9: Aerothionin, being a brominated alkaloid, likely plays a significant role in the chemical defense of sponges against predators and microbial infections. [, , ]
Q10: Is Aerothionin found in any other organisms besides sponges?
A10: Yes, Aerothionin has been found in the marine mollusc Tylodina perversa, which feeds on sponges like Aplysina aerophoba. [] This suggests that Tylodina perversa sequesters Aerothionin from its diet, potentially utilizing it for its own chemical defense.
Q11: Are there any bacteria capable of producing Aerothionin?
A11: Recent studies have identified that the marine bacterium Pseudovibrio denitrificans Ab134, isolated from the sponge Arenosclera brasiliensis, can produce Aerothionin. [] This discovery provides insights into the potential microbial origin of this compound.
Q12: What analytical techniques are employed for the isolation and purification of Aerothionin?
A12: Isolation and purification of Aerothionin generally involve a combination of techniques, including solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). [, , , , ]
Q13: How is Aerothionin quantified in biological samples?
A13: Mass spectrometry coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra High-Performance Liquid Chromatography (UHPLC) are commonly employed for quantifying Aerothionin in complex matrices. [, , ]
Q14: What is the significance of studying Aerothionin's exometabolites?
A14: Investigating Aerothionin's presence in sponge exometabolites provides valuable insights into the sponge's chemical interactions with its environment and its potential influence on surrounding ecosystems. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





